molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2718294
CAS No.: 763133-77-3
M. Wt: 272.255
InChI Key: LGKKOBPNLMCSTE-UHFFFAOYSA-N
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Description

“4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of 4-fluorophenol, which is a fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals .


Synthesis Analysis

The synthesis of related compounds involves using pyrrole as raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "FC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3F" .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenol, a related compound, include a boiling point of 185°C, a melting point of 43-46°C, and a molecular weight of 112.10 . The properties of “this compound” may vary.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of substituted pyrazolines, including compounds similar to 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, has provided insights into their crystal structures and intermolecular interactions. These compounds exhibit unique envelope conformations of the pyrazole ring, with significant C-H...π and C-Cl...π interactions, influencing their solid-state arrangement and properties (Chopra et al., 2007).

Photophysical and Chemosensory Applications

Novel pyrazoline derivatives have been investigated for their photophysical properties, demonstrating significant solvatochromism and potential as fluorescent chemosensors. Such compounds are synthesized through multi-step processes and evaluated for their ability to detect metal ions, particularly Fe3+, through fluorescence changes, highlighting their application in sensing technologies (Salman A. Khan, 2020).

Antimicrobial Activity

Research on fluorine-containing pyrazole-based thiazole derivatives has uncovered their potent antimicrobial properties. These synthesized compounds have been tested against various strains of bacteria and fungi, demonstrating effective inhibitory actions. This suggests their potential utility in developing new antimicrobial agents (Desai et al., 2012).

Molecular Docking and Quantum Chemical Calculations

Studies have also focused on the molecular docking and quantum chemical analysis of similar pyrazole derivatives, exploring their molecular structure, vibrational spectra, and potential biological effects. These insights are crucial for the design and development of compounds with specific biological activities (Viji et al., 2020).

Fluorophores for Biological Applications

Donor-substituted pyrazoline fluorophores have been examined for their photophysical properties and electron-transfer thermodynamics. Such studies not only enhance understanding of these compounds' behavior under light excitation but also investigate their potential as intracellular pH probes, offering applications in biological imaging and sensing (Fahrni et al., 2003).

Safety and Hazards

4-Fluorophenol, a related compound, is classified as Acute Tox. 4 for oral, dermal, and inhalation routes. It is also classified as Eye Irrit. 2 and Skin Irrit. 2. It may cause respiratory irritation and is harmful to aquatic organisms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves the synthesis of 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, which is then reacted with phenol to obtain the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloro-5-fluorobenzaldehyde", "sodium hydride", "acetic acid", "sodium acetate", "phenol", "sodium hydroxide", "hydrogen peroxide", "copper sulfate" ], "Reaction": [ "2-fluoroaniline is reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde.", "2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde is then reacted with phenol in the presence of sodium acetate and acetic acid to obtain 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.", "The final product can be purified by recrystallization from a suitable solvent.", "In order to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, 2-fluoroaniline is first reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.", "The carboxylic acid is then oxidized to the aldehyde using hydrogen peroxide and copper sulfate in the presence of sodium hydroxide." ] }

763133-77-3

Molecular Formula

C15H10F2N2O

Molecular Weight

272.255

IUPAC Name

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)

InChI Key

LGKKOBPNLMCSTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F

solubility

not available

Origin of Product

United States

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